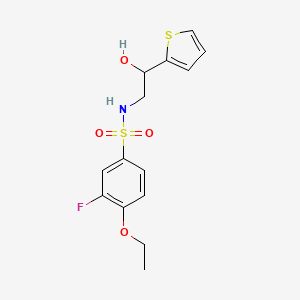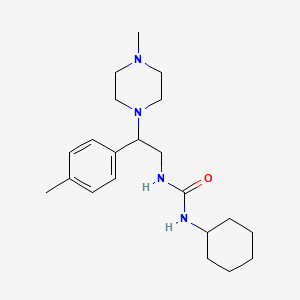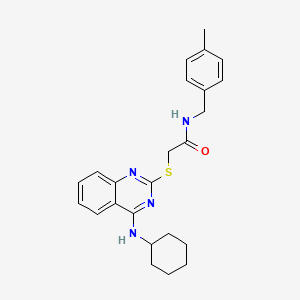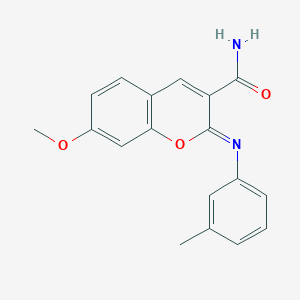
4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is a common motif in pharmaceutical chemistry . The molecule also contains a thiophene ring, a five-membered ring containing four carbon atoms and one sulfur atom .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, the ethoxy group, the fluorine atom, and the thiophene ring. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the sulfonamide would likely make it somewhat soluble in polar solvents. The exact properties would need to be determined experimentally .科学的研究の応用
Medicinal Chemistry and Drug Development
Sulfonamide derivatives have been extensively studied for their potential in drug development, especially as inhibitors for various enzymes and receptors. For example, compounds with the sulfonamide group have shown promise as carbonic anhydrase inhibitors, which are relevant in treating conditions like glaucoma, epilepsy, and certain types of cancer. The study by Gul et al. (2016) on benzenesulfonamides synthesized for carbonic anhydrase inhibitory effects exemplifies the medicinal chemistry applications of sulfonamide derivatives, highlighting their potential in designing novel therapeutic agents (Gul et al., 2016).
Anticancer Research
Sulfonamides have also been investigated for their anticancer properties. A notable study by Küçükgüzel et al. (2013) synthesized N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, demonstrating significant anti-inflammatory, analgesic, and anticancer activities. This research underscores the role of sulfonamide derivatives in developing new anticancer agents (Küçükgüzel et al., 2013).
Materials Science
In the realm of materials science, sulfonamide compounds have contributed to the synthesis of novel materials with potential applications in electronics and photonics. For instance, the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups by Pişkin et al. (2020) indicate the utility of these compounds in creating materials with desirable photophysical and photochemical properties for applications such as photodynamic therapy (Pişkin et al., 2020).
Biological Studies
Beyond medicinal chemistry and materials science, sulfonamide derivatives play a crucial role in biological studies, serving as probes or tools for understanding biological mechanisms. The development of fluorescent sensors for zinc(II) detection by Kimber et al. (2001) exemplifies the application of sulfonamide derivatives in bioimaging and the study of metal ions in biological systems (Kimber et al., 2001).
作用機序
The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4S2/c1-2-20-13-6-5-10(8-11(13)15)22(18,19)16-9-12(17)14-4-3-7-21-14/h3-8,12,16-17H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIFQNNWKDWUMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)

![N-Methyl-1-[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B3015133.png)
![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)
![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)
